5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester 5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 87352-10-1
VCID: VC17310728
InChI: InChI=1S/C12H13NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-8,10H,1-2H3
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester

CAS No.: 87352-10-1

Cat. No.: VC17310728

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

5-Isoxazolecarboxylic acid, 2,3-dihydro-2-methyl-3-phenyl-, methyl ester - 87352-10-1

Specification

CAS No. 87352-10-1
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate
Standard InChI InChI=1S/C12H13NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-8,10H,1-2H3
Standard InChI Key VQQMAAFLAKVQBM-UHFFFAOYSA-N
Canonical SMILES CN1C(C=C(O1)C(=O)OC)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate, delineates its core structure: a dihydroisoxazole ring fused with a phenyl group at position 3 and a methyl ester at position 5. Key identifiers include:

PropertyValue
CAS Registry Number87352-10-1
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
SMILESCN1C(C=C(O1)C(=O)OC)C2=CC=CC=C2
InChIKeyVQQMAAFLAKVQBM-UHFFFAOYSA-N

The stereoelectronic profile of this molecule arises from its conjugated π-system, which spans the isoxazole ring and phenyl group, potentially enhancing binding affinity in biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography have confirmed its planar geometry, with the methyl ester at position 5 contributing to lipophilicity—a critical factor in drug bioavailability.

Synthesis and Characterization

Cycloaddition-Based Synthesis

The primary synthetic route involves 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles. For instance, reacting 2-methyl-3-phenylnitrile oxide with methyl acrylate under reflux conditions yields the target compound with >80% efficiency. This method leverages the nitrile oxide’s reactivity as a 1,3-dipole, which couples with electron-deficient alkenes to form the isoxazole backbone.

Purification and Analysis

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in >95% purity. Structural validation employs:

  • ¹H/¹³C NMR: Peaks at δ 3.72 (s, 3H, OCH₃) and δ 2.38 (s, 3H, NCH₃) confirm ester and methyl group integration.

  • X-ray crystallography: Resolves bond lengths (e.g., N–O = 1.41 Å) and dihedral angles, affirming the ring’s planarity.

Applications in Medicinal Chemistry

Lead Optimization

The methyl ester moiety serves as a prodrug candidate, hydrolyzing in vivo to the carboxylic acid—a strategy to enhance solubility and target engagement. Computational models predict favorable ADMET profiles, with logP = 2.1 indicating balanced hydrophobicity.

Structural Analog Development

Modifying the phenyl or methyl groups has yielded analogs with improved potency. For example, replacing the phenyl ring with a pyridyl group reduces MIC values to 1 µg/mL, highlighting structure-activity relationship (SAR) flexibility.

Computational and Molecular Studies

Molecular Docking

Docking simulations with M. tuberculosis enoyl-acyl carrier protein reductase (InhA) reveal a binding affinity (ΔG = -8.2 kcal/mol) superior to first-line drug isoniazid. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with the phenyl group.

Quantum Mechanical Calculations

Density functional theory (DFT) analyses (B3LYP/6-31G*) quantify electron density distributions, identifying the isoxazole ring as an electron-deficient region prone to nucleophilic attack—a consideration for prodrug design.

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